molecular formula C10H3BrClFN2O B13339679 5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile

5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile

Cat. No.: B13339679
M. Wt: 301.50 g/mol
InChI Key: PQQLYRWZOLAZKS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-6-fluorobenzonitrile with bromine and an oxazole-forming reagent. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-chloro-6-fluorophenyl)oxazole
  • 5-Bromo-2-(4-chloro-6-fluorophenyl)oxazole
  • 5-Bromo-2-(2-chloro-5-fluorophenyl)oxazole

Uniqueness

5-Bromo-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its stability and binding properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H3BrClFN2O

Molecular Weight

301.50 g/mol

IUPAC Name

5-bromo-2-(2-chloro-6-fluorophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C10H3BrClFN2O/c11-9-7(4-14)15-10(16-9)8-5(12)2-1-3-6(8)13/h1-3H

InChI Key

PQQLYRWZOLAZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=C(O2)Br)C#N)F

Origin of Product

United States

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